反转霉素 B

概述

描述

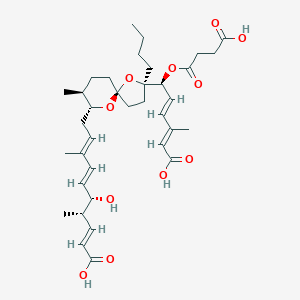

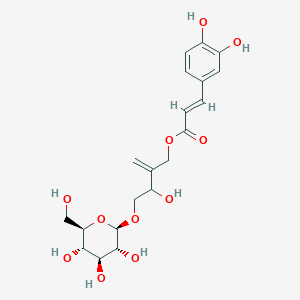

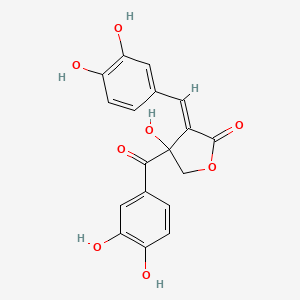

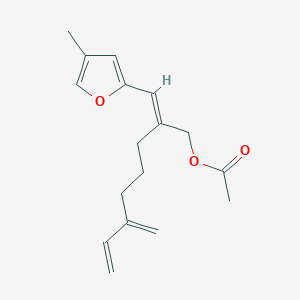

反霉素 B 是反霉素家族的一员,该家族是一类多酮类螺缩酮天然产物。 这些化合物最初是从属于链霉菌属的土壤放线菌中分离出来的 . 反霉素 B 因其强大的生物活性而备受关注,包括抗癌、抗真菌和抗菌特性 .

科学研究应用

反霉素 B 具有广泛的科学研究应用:

作用机制

未来方向

Future studies may focus on enhancing the production of Reveromycin B through the activation of the LuxR family regulator . Additionally, the development of Streptomyces sp. SN-593 as a platform for terpenoid compounds mass production could pave the way for the preparation of designed analogues for biological study .

生化分析

Biochemical Properties

Reveromycin B plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically inhibits the mitogenic activity of the epidermal growth factor (EGF) by targeting the EGF receptor . This inhibition is achieved through the binding of Reveromycin B to the receptor, preventing the downstream signaling that leads to cell proliferation. Additionally, Reveromycin B interacts with cytoplasmic isoleucyl-tRNA synthetase, inhibiting protein synthesis in eukaryotic cells . This interaction is facilitated by the molecule’s ability to mimic the binding of tRNA to the synthetase, thereby blocking the enzyme’s activity .

Cellular Effects

Reveromycin B exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of human tumor cell lines, including KB and K562 cells . This inhibition is primarily due to its ability to interfere with the EGF signaling pathway, which is crucial for cell growth and division. Reveromycin B also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting protein synthesis . This inhibition leads to a reduction in the production of essential proteins required for cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of Reveromycin B involves its binding interactions with biomolecules and enzyme inhibition. Reveromycin B binds to the EGF receptor, preventing the receptor from activating its downstream signaling pathways . This binding is facilitated by the molecule’s unique structural features, which allow it to fit into the receptor’s binding site. Additionally, Reveromycin B inhibits cytoplasmic isoleucyl-tRNA synthetase by mimicking the binding of tRNA to the enzyme . This inhibition blocks the enzyme’s activity, preventing the synthesis of proteins required for cell growth and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Reveromycin B have been observed to change over time. The stability and degradation of Reveromycin B are crucial factors that influence its long-term effects on cellular function. Studies have shown that Reveromycin B remains stable under specific conditions, allowing it to exert its inhibitory effects over extended periods . Its degradation can lead to a reduction in its potency and effectiveness. Long-term studies have demonstrated that Reveromycin B can cause sustained inhibition of cell proliferation and protein synthesis in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of Reveromycin B vary with different dosages in animal models. At lower doses, Reveromycin B has been shown to inhibit tumor growth and proliferation without causing significant toxicity . At higher doses, Reveromycin B can cause adverse effects, including toxicity and damage to normal cells . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize its benefits while minimizing potential side effects.

Metabolic Pathways

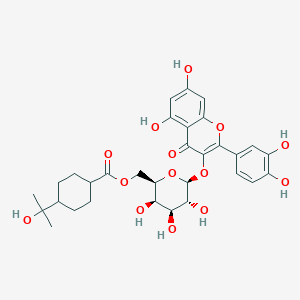

Reveromycin B is involved in various metabolic pathways, including those related to its biosynthesis and degradation. The biosynthesis of Reveromycin B involves the incorporation of a 2-methylsuccinyl-CoA starter unit and the extension of a polyketide chain . This process requires the involvement of specific enzymes and cofactors that facilitate the formation of the spiroketal core and other structural features. Additionally, Reveromycin B can affect metabolic flux and metabolite levels by inhibiting protein synthesis and altering cellular metabolism .

Transport and Distribution

Reveromycin B is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and accumulation of Reveromycin B in target cells, allowing it to exert its inhibitory effects . The distribution of Reveromycin B within tissues is influenced by its interactions with binding proteins, which help to localize and concentrate the molecule in specific cellular compartments .

Subcellular Localization

The subcellular localization of Reveromycin B is crucial for its activity and function. Reveromycin B is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors . This localization is facilitated by specific targeting signals and post-translational modifications that direct Reveromycin B to its site of action. The accumulation of Reveromycin B in the cytoplasm allows it to effectively inhibit protein synthesis and cell proliferation by interacting with its target biomolecules .

准备方法

化学反应分析

相似化合物的比较

类似化合物

反霉素 A: 反霉素家族的另一个成员,以其强大的抗真菌活性而闻名.

反霉素 C: 表现出类似的生物活性,但具有不同的结构特征.

反霉素 D: 具有螺缩酮核心结构,但具有不同的侧链.

独特性

反霉素 B 的独特之处在于其特殊的螺缩酮核心和不饱和侧链,这些特性使其具有强大的生物活性 . 它抑制表皮生长因子受体并诱导凋亡的能力使其与其他类似化合物区别开来 .

属性

IUPAC Name |

(2E,4S,5S,6E,8E)-10-[(2R,5S,8S,9R)-2-butyl-2-[(1S,2E,4E)-5-carboxy-1-(3-carboxypropanoyloxy)-4-methylpenta-2,4-dienyl]-8-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52O11/c1-6-7-19-35(30(14-10-25(3)23-33(42)43)45-34(44)17-16-32(40)41)21-22-36(47-35)20-18-27(5)29(46-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFQIVPMOPJEIO-OXVOKJAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCC2(O1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C(C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@]1(CC[C@@]2(O1)CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)[C@H](/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological target of Reveromycin B and how does it exert its effects on cells?

A1: Reveromycin B inhibits epidermal growth factor (EGF)-stimulated mitogen response in Balb/MK cells []. While its exact mechanism of action remains unclear, research suggests that Reveromycin A, a closely related compound, acts as a selective inhibitor of protein synthesis in eukaryotic cells []. This suggests that Reveromycin B might also interfere with protein synthesis pathways, ultimately leading to growth inhibition.

Q2: What is the chemical structure of Reveromycin B?

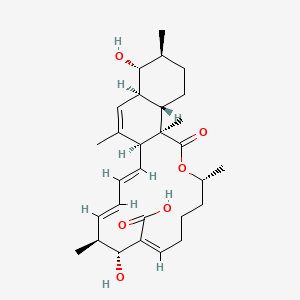

A2: Reveromycin B features a [, ]-spiroketal core decorated with two unsaturated side chains terminating in carboxylic acid groups [, ]. This complex structure is challenging to synthesize, leading to several total synthesis approaches [, , , , ].

Q3: How does the structure of Reveromycin B relate to its biological activity?

A3: While the precise structure-activity relationship (SAR) of Reveromycin B is still under investigation, studies comparing it to other members of the Reveromycin family, such as Reveromycin A, show that modifications to the spiroketal core can significantly impact biological activity []. Reveromycin A, possessing a [, ]-spiroketal core, exhibited stronger antiproliferative, morphological reversion, and antifungal activities compared to Reveromycin B []. This suggests that the spiroketal structure plays a critical role in target binding and biological activity. Further research, including the synthesis and testing of analogs, is necessary to fully elucidate the SAR of Reveromycin B [].

Q4: What are the key synthetic challenges in producing Reveromycin B and how have they been addressed?

A4: The total synthesis of Reveromycin B presents significant challenges due to its complex stereochemistry and highly functionalized structure. Several research groups have developed innovative strategies to overcome these challenges. Key breakthroughs include:

- Construction of the Spiroketal Core: Different approaches have been employed, including inverse electron demand hetero-Diels-Alder reactions [] and convergent, stereoselective sequences [].

- Attachment of Side Chains: Modified Negishi couplings have proven effective in constructing the complex dienes within the side chains []. Additionally, Kishi-Nozaki reactions have been employed for specific bond formations [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-diethyl-5-[(E)-4-ethyloct-5-enyl]furan-2-one](/img/structure/B1248135.png)